molecular formula C17H22N2O3S B2396188 1-Ethyl-4-(4-methoxynaphthalen-1-yl)sulfonylpiperazine CAS No. 708244-27-3

1-Ethyl-4-(4-methoxynaphthalen-1-yl)sulfonylpiperazine

Cat. No.: B2396188
CAS No.: 708244-27-3
M. Wt: 334.43
InChI Key: BDNMIVMPRSPUCT-UHFFFAOYSA-N
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Description

1-Ethyl-4-(4-methoxynaphthalen-1-yl)sulfonylpiperazine is a chemical compound belonging to the class of piperazine derivatives. It has garnered attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

The synthesis of 1-Ethyl-4-(4-methoxynaphthalen-1-yl)sulfonylpiperazine involves several steps. The primary synthetic route includes the sulfonylation of 1-ethylpiperazine with 4-methoxynaphthalene-1-sulfonyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine and an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Chemical Reactions Analysis

1-Ethyl-4-(4-methoxynaphthalen-1-yl)sulfonylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated reagents replace hydrogen atoms, forming halogenated derivatives.

Scientific Research Applications

1-Ethyl-4-(4-methoxynaphthalen-1-yl)sulfonylpiperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential as a ligand in receptor binding studies.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-(4-methoxynaphthalen-1-yl)sulfonylpiperazine involves its interaction with specific molecular targets. It is believed to bind to certain receptors in the central nervous system, modulating neurotransmitter release and influencing signal transduction pathways. This interaction can lead to various physiological effects, making it a compound of interest in pharmacological research .

Comparison with Similar Compounds

1-Ethyl-4-(4-methoxynaphthalen-1-yl)sulfonylpiperazine can be compared with other piperazine derivatives, such as:

    1-Benzylpiperazine: Known for its stimulant effects and use in recreational drugs.

    1-(2-Pyridyl)piperazine: Used in the synthesis of pharmaceuticals and as a ligand in coordination chemistry.

    1-(4-Methoxyphenyl)piperazine: Studied for its potential antidepressant and anxiolytic effects.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-ethyl-4-(4-methoxynaphthalen-1-yl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c1-3-18-10-12-19(13-11-18)23(20,21)17-9-8-16(22-2)14-6-4-5-7-15(14)17/h4-9H,3,10-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNMIVMPRSPUCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601332501
Record name 1-ethyl-4-(4-methoxynaphthalen-1-yl)sulfonylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601332501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203045
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

708244-27-3
Record name 1-ethyl-4-(4-methoxynaphthalen-1-yl)sulfonylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601332501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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